molecular formula C11H8BrNO2 B11851931 Methyl 2-bromoquinoline-6-carboxylate

Methyl 2-bromoquinoline-6-carboxylate

Cat. No.: B11851931
M. Wt: 266.09 g/mol
InChI Key: ORBLHNNQTOVSKY-UHFFFAOYSA-N
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Description

Methyl 2-bromoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 2-bromoquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Reaction TypeReagents/ConditionsProductYieldSource
Amination Ammonia, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C2-Aminoquinoline-6-carboxylate72%
Suzuki Coupling Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄2-Arylquinoline-6-carboxylate65–89%
Thiol Substitution NaSH, CuI, 1,10-phenanthroline, DMSO, 100°C2-Mercaptoquinoline-6-carboxylate58%

Key findings:

  • Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are highly efficient for introducing aryl groups at position 2.

  • Direct amination requires polar aprotic solvents and elevated temperatures .

Oxidation and Reduction

The quinoline core and ester group participate in redox reactions:

Oxidation

  • Quinoline Ring Oxidation : Using SeO₂ in dioxane/water at reflux oxidizes the ring to form quinoline N-oxide derivatives .

  • Ester Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) at 60°C hydrolyzes the ester to 2-bromoquinoline-6-carboxylic acid (>90% yield) .

Reduction

  • Bromine Reduction : LiAlH₄ in THF selectively reduces the C-Br bond to C-H, yielding methyl quinoline-6-carboxylate (83% yield) .

Electrophotocatalytic Functionalization

Recent advances utilize electrophotocatalysis for C–H functionalization:

SubstrateConditionsProductYieldSource
Methyl 2-bromoquinoline-6-carboxylateLiCl, 9-(2-chlorophenyl)acridine, 1.5V, MeOH, HCl2-Hydroxymethylquinoline-6-carboxylate61%

This method enables hydroxymethylation under mild, solar-driven conditions .

Comparative Reactivity with Analogues

The bromine position significantly influences reactivity:

CompoundReactivity with Pd CatalystsPreferred Reaction Pathway
This compoundHigh (C2 site)Suzuki coupling, amination
Methyl 3-bromoquinoline-6-carboxylateModerate (C3 site)Nucleophilic substitution
Methyl 6-bromoquinoline-2-carboxylateLow (steric hindrance)Ester hydrolysis

Mechanistic Insights

  • Cross-Coupling : The bromine atom acts as a leaving group, with Pd(0) facilitating oxidative addition to form a Pd(II) intermediate, followed by transmetalation and reductive elimination.

  • Electrophotocatalysis : A radical pathway is proposed, where the acridine catalyst generates reactive oxygen species under light, enabling C–H bond activation .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromoquinoline-6-carboxylate is primarily utilized as an intermediate in the synthesis of complex quinoline derivatives that exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations ranging from 0.20 to 0.78 μM .
  • Anticancer Properties : It has demonstrated significant cytotoxic effects on various cancer cell lines, including:
    • Rhabdomyosarcoma : Inhibits cell viability at concentrations starting from 200 μM.
    • Ovarian Cancer : Induces a time-dependent decrease in intracellular pirin expression in SK-OV-3 cells .

Biological Research

The compound is studied for its potential to inhibit specific enzymes and modulate receptor activity, making it a candidate for drug development targeting infectious diseases and cancer therapies.

  • Enzyme Inhibition : It can inhibit enzymes involved in cellular processes, potentially altering cell signaling pathways .
  • Receptor Modulation : Interaction with receptors regulating cell proliferation and apoptosis highlights its potential in anticancer therapy .

Material Science

In addition to its biological applications, this compound is employed in the production of materials with specific electronic and optical properties, contributing to advancements in material science .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Antimicrobial Activity : A study found that derivatives of this compound exhibited strong antimicrobial properties against Mycobacterium tuberculosis, indicating its potential for developing new antibiotics .
  • Synthesis of Quinoline Derivatives : Research highlighted the synthesis of various quinoline derivatives using this compound as a key intermediate, showcasing its versatility in generating compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of Methyl 2-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison: Methyl 2-bromoquinoline-6-carboxylate is unique due to the position of the bromine atom and the carboxylate group on the quinoline ring. This specific arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of substituents on the quinoline ring can significantly affect the compound’s electronic properties and its interaction with biological targets .

Biological Activity

Methyl 2-bromoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a quinoline ring system with a bromine atom at the 2-position and a carboxylate ester group at the 6-position. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in cellular processes, which may lead to altered cell signaling pathways.
  • Receptor Modulation : It interacts with receptors that regulate cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) ranging from 0.20 to 0.78 μM . This suggests that the compound could be developed as an antibiotic agent.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Rhabdomyosarcoma : The compound demonstrated significant cytotoxic effects, inhibiting cell viability effectively at concentrations starting from 200 μM .
  • Ovarian Cancer : In SK-OV-3 ovarian cancer cells, treatment with derivatives led to a time-dependent decrease in intracellular pirin expression, suggesting potential for targeting cancer cell survival pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Study Focus Findings
Antimicrobial ActivityEffective against MRSA with MIC values between 0.20 - 0.78 μM.
Anticancer ActivitySignificant inhibition of Rhabdomyosarcoma cell lines at concentrations starting from 200 μM.
Anti-TuberculosisCompounds derived from the quinoline structure showed promising activity against Mycobacterium tuberculosis, indicating structural modifications can enhance efficacy.
Target EngagementDemonstrated time-dependent depletion of pirin in ovarian cancer cells upon treatment, indicating effective target engagement.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Bioavailability : Studies indicate moderate bioavailability and half-life values in animal models, suggesting further optimization may be necessary for therapeutic applications .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 2-bromoquinoline-6-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3

InChI Key

ORBLHNNQTOVSKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br

Origin of Product

United States

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